[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone
Description
The compound 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone features a hybrid heterocyclic scaffold combining three key structural motifs:
- A cyclopenta[d]pyrimidine core substituted with a methyl group at position 2.
- A 1,2,3-triazole ring linked to the pyrimidine core via a nitrogen atom.
- A 2-naphthyl methanone group attached to the triazole, introducing a bulky aromatic substituent.
The naphthyl group may enhance binding affinity through hydrophobic or π-π interactions, while the triazole could improve solubility and metabolic stability.
Properties
IUPAC Name |
[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazol-4-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-13-17-7-4-8-18(17)23-21(22-13)26-12-19(24-25-26)20(27)16-10-9-14-5-2-3-6-15(14)11-16/h2-3,5-6,9-12H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFASNTXZJPOBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1.
Mode of Action
For instance, it might inhibit protein kinase FGFR1, which could lead to changes in cell signaling pathways.
Biological Activity
The compound 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone, with CAS No. 860785-20-2, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Molecular Formula: C21H17N5O
Molecular Weight: 357.39 g/mol
Structure: The compound features a cyclopentapyrimidine moiety linked to a triazole and a naphthyl group, which may contribute to its biological efficacy.
Biological Activity
Research into the biological activity of this compound indicates several promising properties:
Anticancer Activity
Studies have shown that triazole derivatives exhibit significant anticancer effects. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 4.36 | HCT116 (Colon Cancer) |
| Triazole Derivative B | 18.76 | HCT116 (Colon Cancer) |
The specific compound of interest may exhibit comparable or enhanced activity against various cancer cell lines, warranting further investigation.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research has indicated that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests potential applications in treating bacterial infections and fungal diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes critical in various metabolic pathways. For example, certain triazole derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in the treatment of neurological disorders such as Alzheimer's disease .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a related triazole on human colon cancer cells (HCT116). The compound exhibited an IC50 value of 4.36 μM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study screened various triazole derivatives against pathogenic bacteria and fungi. The results indicated that several compounds demonstrated significant antibacterial activity with MIC values lower than those of existing antibiotics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a cyclopenta[d]pyrimidine core and naphthyl methanone. Comparisons with analogous heterocycles reveal key differences in substituents and their pharmacological implications:
Table 1: Structural and Molecular Comparisons
Key Observations:
Cyclopenta[d]pyrimidine Derivatives :
- The target compound’s methyl group at position 4 may enhance lipophilicity compared to the hydroxyethyl and pyridinylmethylthio substituents in ’s analog . This could improve membrane permeability but reduce aqueous solubility.
- The absence of a thioether group (vs. ) might diminish metal-binding capacity, altering biological activity.
Triazole-Containing Compounds: The naphthyl methanone group in the target compound is bulkier than the furan or chlorophenyl groups in ’s analogs . This could increase steric hindrance in target binding but enhance aromatic stacking interactions. The triazole’s position (1,2,3- vs. 1,2,4-) may influence hydrogen-bonding patterns and metabolic stability.
Heterocyclic Hybrids: The tetrahydroimidazopyridine in incorporates nitro and ester groups, suggesting divergent reactivity (e.g., electrophilic susceptibility) compared to the target compound’s stable naphthyl methanone.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The naphthyl group likely reduces aqueous solubility compared to furan or pyridine-containing analogs .
- Metabolic Stability : The triazole ring may mitigate oxidative metabolism, whereas the cyclopenta[d]pyrimidine core’s rigidity could reduce enzymatic degradation .
- Synthetic Accessibility : The target compound’s fused pyrimidine-triazole system may require multi-step synthesis, akin to the methods described in for pyrazolyl-thiophene hybrids .
Research Trends and Gaps
- Biological Activity : While analogs in –7 lack explicit activity data, the prevalence of similar scaffolds in kinase and antimicrobial research suggests plausible targets for the compound .
Q & A
Q. What are the standard synthetic routes for preparing [compound], and what critical intermediates are involved?
The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:
- Step 1 : Condensation of 4-hydroxyacetophenone derivatives with alkyl bromides or hydrazines under reflux (e.g., ethanol with 5% glacial acetic acid) to form ethylidene hydrazine intermediates .
- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-carbaldehyde intermediates .
- Step 3 : Coupling with barbituric acid derivatives in EtOH/H₂O (4:1 v/v) to yield the final product . Key intermediates include cyclopenta[d]pyrimidinyl precursors and triazole-carbaldehyde derivatives.
Q. Which spectroscopic techniques are essential for confirming the structure of [compound]?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and pyrimidine rings.
- FTIR : Validate carbonyl (C=O) and aromatic C-H stretches .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction for unambiguous 3D structural elucidation (if crystallizable) .
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step in [compound] synthesis?
Low yields in cyclization may arise from steric hindrance or improper reaction conditions. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to enhance reaction completion .
- Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization from acetic acid/water (1:1) to isolate pure product .
Q. How should contradictory results in biological assays (e.g., inconsistent IC₅₀ values) be resolved?
Contradictions may stem from impurities or assay variability. Mitigation steps:
- Purity Validation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-Response Repetition : Conduct triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Analog Testing : Compare activity with derivatives (e.g., naphthyl vs. phenyl substitutions) to identify pharmacophore contributions .
Q. What computational approaches predict the bioactivity of [compound] against kinase targets?
- Molecular Docking : Use Discovery Studio or AutoDock to model binding interactions with ATP-binding pockets (e.g., EGFR kinase) .
- QSAR Modeling : Correlate substituent electronegativity/logP with activity data to guide synthetic modifications .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize stable conformers .
Data Analysis and Methodological Challenges
Q. How to differentiate regioisomers of [compound] using spectroscopic data?
- ¹H NMR : Compare chemical shifts of triazole protons (Δδ ~0.3–0.5 ppm for 1,2,3-triazole vs. 1,2,4-triazole) .
- NOESY : Identify spatial proximity between naphthyl and pyrimidine protons to confirm regiochemistry .
- 13C DEPT : Distinguish quaternary carbons in the cyclopenta[d]pyrimidine ring .
Q. What strategies validate the stability of [compound] under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma Stability Assays : Expose to human plasma (37°C, 1h) and quantify remaining compound using HPLC .
- Forced Degradation : Heat/light exposure to identify degradation products and refine storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
